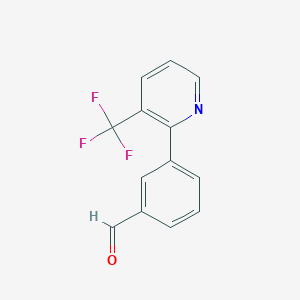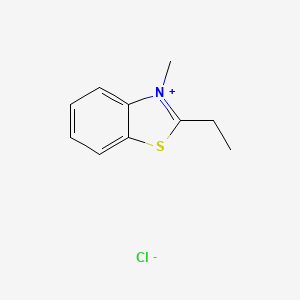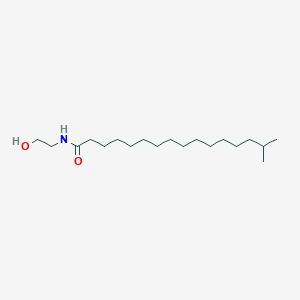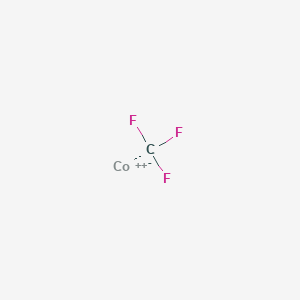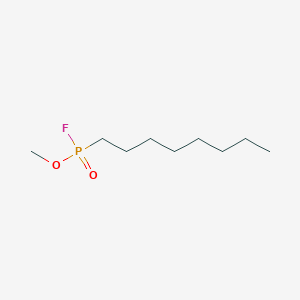
Phosphonofluoridic acid, octyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of phosphonofluoridic acid, octyl-, methyl ester typically involves the reaction of phosphonofluoridic acid with octanol and methylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Phosphonofluoridic acid, octyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, octyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphonofluoridic acid, octyl-, methyl ester involves its interaction with molecular targets through its ester and phosphonofluoridic acid groups. These interactions can lead to the modulation of biochemical pathways and the inhibition or activation of specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phosphonofluoridic acid, octyl-, methyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, methyl-, cycloheptyl ester: This compound has a similar structure but with a cycloheptyl group instead of an octyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: This compound features a cyclopentyl group and a different alkyl substituent.
Propiedades
Número CAS |
300823-37-4 |
|---|---|
Fórmula molecular |
C9H20FO2P |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-[fluoro(methoxy)phosphoryl]octane |
InChI |
InChI=1S/C9H20FO2P/c1-3-4-5-6-7-8-9-13(10,11)12-2/h3-9H2,1-2H3 |
Clave InChI |
FQWKRPJYSLFMKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=O)(OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
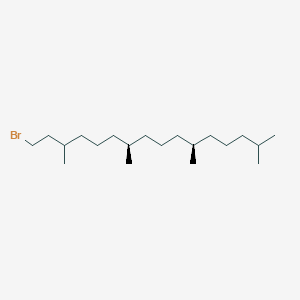
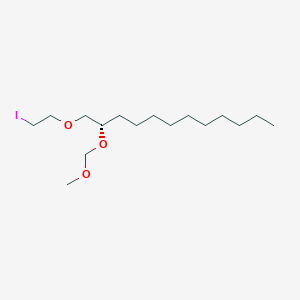
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
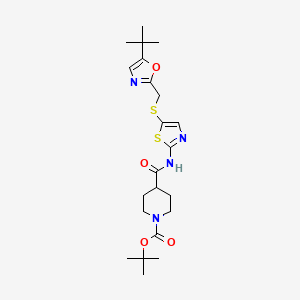
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
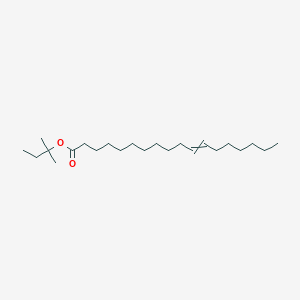
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
